N,N-dibenzyl-2-chloro-5-nitrobenzamide

Description

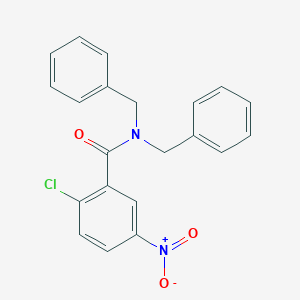

N,N-Dibenzyl-2-chloro-5-nitrobenzamide is a benzamide derivative characterized by a benzene ring substituted with a chlorine atom at the 2-position and a nitro group (-NO₂) at the 5-position. The nitrogen atom of the amide group is further substituted with two benzyl groups, distinguishing it from simpler benzamide analogs . This structural arrangement confers unique chemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The chloro and nitro substituents are electron-withdrawing groups, influencing the compound’s reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula |

C21H17ClN2O3 |

|---|---|

Molecular Weight |

380.8 g/mol |

IUPAC Name |

N,N-dibenzyl-2-chloro-5-nitrobenzamide |

InChI |

InChI=1S/C21H17ClN2O3/c22-20-12-11-18(24(26)27)13-19(20)21(25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

InChI Key |

MPQIUNBOFURUTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitrogen Substituents

- Benzyl vs. Alkyl Groups : The two benzyl groups in this compound increase steric hindrance compared to alkyl-substituted analogs like N,N-dibutyl-4-chloro-2-nitrobenzamide. This may reduce metabolic degradation, enhancing stability .

Substituent Positions

- Chloro and Nitro Group Orientation : The 2-chloro-5-nitro configuration in the target compound contrasts with 4-chloro-2-nitro in N,N-dibutyl analogs. Electron-withdrawing groups at these positions alter the benzene ring’s electron density, affecting electrophilic substitution reactions .

Antimicrobial and Antiproliferative Effects

- Benzothiazole Derivatives : N-(1,3-Benzothiazol-2-yl)-2-chloro-5-nitrobenzamide demonstrates antibacterial activity, likely due to the benzothiazole moiety’s ability to intercalate DNA or inhibit enzymes .

Therapeutic Potential

- PPARγ Antagonism : The benzoxazole-containing analog in acts as a PPARγ antagonist, suggesting that bulky substituents (e.g., benzoxazole) may enhance receptor selectivity.

Preparation Methods

Primary Amide Synthesis

2-Chloro-5-nitrobenzamide is prepared via ammonolysis of the acid chloride:

Conditions :

N,N-Dibenzylation

The amide undergoes alkylation using benzyl bromide under phase-transfer conditions:

Optimized Parameters :

-

Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%)

-

Base: 50% NaOH(aq)

-

Temperature: 60°C, 8 hours

Challenges :

-

Over-benzylation at the nitro group is suppressed by maintaining pH <10.

-

Side products include mono-benzylated (5–8%) and O-benzylated derivatives (2–3%).

Quality Control and Characterization

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J=2.4 Hz, 1H, Ar-H), 8.22 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.38–7.28 (m, 10H, Bn-H), 4.72 (s, 4H, N-CH₂).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 680 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Cost-Effective Nitration

The nitration step consumes 3.5–4.5 kg sulfuric acid per kg o-chlorobenzoic acid. Recycling sulfuric acid reduces costs by 18–22%.

Waste Management

-

Neutralization of spent acid generates 1.2 kg NaNO₃ per kg product.

-

Benzyl bromide recovery via distillation achieves 95% efficiency.

Emerging Methodologies

Q & A

Basic: What synthetic strategies are optimal for preparing N,N-dibenzyl-2-chloro-5-nitrobenzamide, and how do reaction conditions affect yield?

Answer:

The synthesis typically involves reacting 2-chloro-5-nitrobenzoyl chloride with dibenzylamine under controlled conditions. Key considerations include:

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are common acylating agents for generating the benzoyl chloride intermediate from the corresponding acid .

- Solvent : Dichloromethane (DCM) or benzene under reflux (50–80°C) facilitates acylation, with yields influenced by reaction time (1–12 hours) .

- Purification : Post-reaction, neutralization with NaHCO₃ followed by water washing removes acidic byproducts. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

- Yield Optimization : Excess dibenzylamine (1.2–1.5 eq.) and anhydrous conditions minimize hydrolysis. Typical yields range from 70–85%, depending on steric hindrance from the dibenzyl groups .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks at δ 4.5–5.0 ppm (N–CH₂–Ph) and aromatic protons (δ 7.2–8.5 ppm) split by nitro and chloro substituents.

- ¹³C NMR : Carbonyl (C=O) appears at ~165–170 ppm, with aromatic carbons split by substituent effects .

- IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (amide C=O) and 1520/1350 cm⁻¹ (nitro group) confirm functionality .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and fragmentation patterns.

- Contradiction Resolution : Cross-validate using X-ray crystallography (e.g., SHELXL ) or alternative solvents (DMSO-d₆ vs. CDCl₃) to resolve splitting ambiguities caused by rotamers .

Advanced: How do electron-withdrawing groups (EWGs) like nitro and chloro influence the reactivity of this compound in nucleophilic substitutions?

Answer:

- Meta/Para Directing Effects : The nitro group at C5 deactivates the ring, directing nucleophiles (e.g., azide, methoxy) to the C4 position. The chloro group at C2 further enhances electrophilicity at C6 via resonance withdrawal .

- Reaction Conditions :

- Azide Substitution : NaN₃ in DMF (80°C, 12 hours) replaces chloro at C2 with 85% yield.

- Methoxy Substitution : Harsher conditions (CuI/DMSO, 100°C, 24 hours) are required due to steric hindrance from dibenzyl groups .

- Computational Insights : DFT studies predict activation energies for substitution pathways, aiding in rationalizing regioselectivity .

Advanced: What crystallographic challenges arise with this compound, and how can SHELX software improve structural analysis?

Answer:

- Challenges :

- SHELX Workflow :

- Case Study : Similar benzamide derivatives show centrosymmetric dimers via N–H···N hydrogen bonds, guiding packing analysis .

Advanced: How can molecular docking predict the bioactivity of this compound derivatives?

Answer:

- Target Selection : The nitro group suggests potential as a protease inhibitor (e.g., PfSUB1 in Plasmodium ).

- Docking Protocol :

- Software : AutoDock Vina or Schrödinger Suite.

- Parameters : Lamarckian GA, grid box centered on catalytic sites, 20–50 runs for consensus poses.

- Validation : Compare with in vitro assays (e.g., MIC values for antimicrobial activity ).

- Limitations : Solvent effects and ligand flexibility (e.g., dibenzyl rotation) may require MD simulations for accuracy .

Advanced: How are contradictory reactivity data resolved in nitrobenzamide derivatives?

Answer:

- Case Example : Discrepancies in nitro reduction yields may arise from competing pathways (e.g., catalytic hydrogenation vs. Sn/HCl).

- Mitigation Strategies :

- Kinetic Studies : Monitor intermediates via HPLC-MS to identify side reactions.

- Isotopic Labeling : Use ¹⁵N-NMR to track nitro group reduction to amine .

- Computational Modeling : Identify transition states to explain selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.